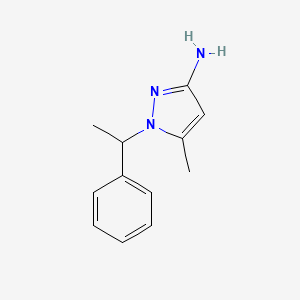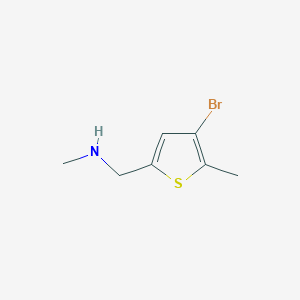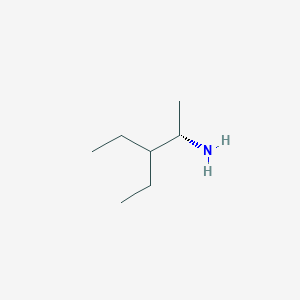![molecular formula C8H13F2N B13541195 1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine](/img/structure/B13541195.png)
1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1,1-Difluoro-5-methylspiro[23]hexan-5-yl}methanamine is a synthetic organic compound characterized by its unique spirocyclic structure, which includes a spiro[23]hexane core substituted with difluoromethyl and methanamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine typically involves multiple steps:
Formation of the Spirocyclic Core: The spiro[2.3]hexane core can be synthesized through a cyclization reaction involving appropriate precursors, such as alkenes or alkynes, under specific conditions (e.g., using a Lewis acid catalyst).
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially converting the methanamine group to other amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the difluoromethyl or methanamine groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield difluoromethyl ketones, while substitution could produce a variety of functionalized spirocyclic compounds.
Aplicaciones Científicas De Investigación
1-{1,1-Difluoro-5-methylspiro[2
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which 1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the spirocyclic structure may confer selectivity and specificity.
Comparación Con Compuestos Similares
1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol: This compound differs by having a thiol group instead of a methanamine group.
1,1-Difluorospiro[2.3]hexan-5-ol: This compound has a hydroxyl group instead of a methanamine group.
Uniqueness: 1-{1,1-Difluoro-5-methylspiro[23]hexan-5-yl}methanamine is unique due to its combination of a spirocyclic core with difluoromethyl and methanamine groups, which may confer distinct chemical and biological properties compared to its analogs
This detailed overview provides a comprehensive understanding of 1-{1,1-Difluoro-5-methylspiro[23]hexan-5-yl}methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H13F2N |
|---|---|
Peso molecular |
161.19 g/mol |
Nombre IUPAC |
(2,2-difluoro-5-methylspiro[2.3]hexan-5-yl)methanamine |
InChI |
InChI=1S/C8H13F2N/c1-6(5-11)2-7(3-6)4-8(7,9)10/h2-5,11H2,1H3 |
Clave InChI |
FJSLPVPLGSRFAM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(C1)CC2(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13541117.png)







![Dispiro[2.0.2.1(3)]heptan-7-ylmethanamine](/img/structure/B13541168.png)

![2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13541182.png)

![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)

